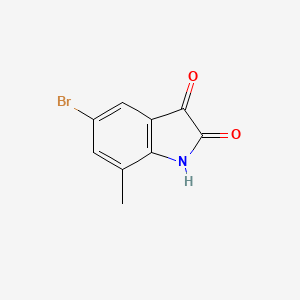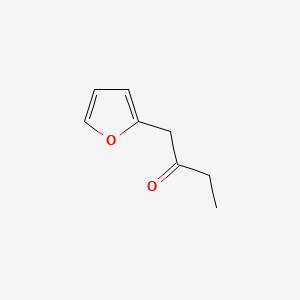
1-Bromo-4-(phenylmethoxy)-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(phenylmethoxy)-naphthalene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom attached to the naphthalene ring, which is further substituted with a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(phenylmethoxy)-naphthalene can be synthesized through several methods. One common approach involves the bromination of 4-(phenylmethoxy)-naphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(phenylmethoxy)-naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and sodium azide.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-(phenylmethoxy)-naphthalene using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, sodium azide in dimethylformamide.
Oxidation Reactions: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed:
Substitution Reactions: Products include 4-(phenylmethoxy)-naphthalene derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include 4-(phenylmethoxy)-naphthaldehyde and 4-(phenylmethoxy)-naphthoic acid.
Reduction Reactions: The primary product is 4-(phenylmethoxy)-naphthalene.
Scientific Research Applications
1-Bromo-4-(phenylmethoxy)-naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(phenylmethoxy)-naphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and phenylmethoxy group play crucial roles in determining the compound’s reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the phenylmethoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall behavior in biological systems.
Comparison with Similar Compounds
1-Bromo-4-(phenylmethoxy)-naphthalene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: This compound lacks the naphthalene ring and has different reactivity and applications.
4-Bromo-1-naphthol: This compound has a hydroxyl group instead of a phenylmethoxy group, leading to different chemical properties and uses.
1-Bromo-4-ethynylbenzene: This compound contains an ethynyl group, which imparts unique reactivity compared to the phenylmethoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and phenylmethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-bromo-4-phenylmethoxynaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-16-10-11-17(15-9-5-4-8-14(15)16)19-12-13-6-2-1-3-7-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOORTGQVODJZGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327505 |
Source


|
| Record name | NSC662266 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138865-41-5 |
Source


|
| Record name | NSC662266 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














